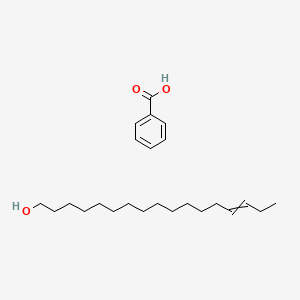

Benzoic acid--heptadec-14-en-1-ol (1/1)

Description

Benzoic acid–heptadec-14-en-1-ol (1/1) is a compound formed by the esterification of benzoic acid with heptadec-14-en-1-ol, an unsaturated 17-carbon alcohol. Benzoic acid esters are widely used in pharmaceuticals, cosmetics, and industrial applications due to their antimicrobial, preservative, and solubility-modifying properties . The unsaturated alkyl chain in heptadec-14-en-1-ol may influence physicochemical behaviors such as melting point, solubility, and biological activity compared to saturated analogs.

Properties

CAS No. |

194601-14-4 |

|---|---|

Molecular Formula |

C24H40O3 |

Molecular Weight |

376.6 g/mol |

IUPAC Name |

benzoic acid;heptadec-14-en-1-ol |

InChI |

InChI=1S/C17H34O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;8-7(9)6-4-2-1-3-5-6/h3-4,18H,2,5-17H2,1H3;1-5H,(H,8,9) |

InChI Key |

AIKKBIKEIFLDBY-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Benzoic acid–heptadec-14-en-1-ol (1/1) typically involves the esterification of 14-Heptadecen-1-ol with benzoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: : On an industrial scale, the production of Benzoic acid–heptadec-14-en-1-ol (1/1) follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and more efficient purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzoic acid–heptadec-14-en-1-ol (1/1) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield saturated alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydroxide, other nucleophiles under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: : Benzoic acid–heptadec-14-en-1-ol (1/1) is used as an intermediate in organic synthesis, particularly in the production of other esters and aromatic compounds .

Biology: : In biological research, this compound is used to study the effects of long-chain alcohols and esters on cellular processes and membrane dynamics .

Medicine: : While not directly used as a therapeutic agent, derivatives of this compound are explored for their potential antimicrobial and antifungal properties .

Industry: : In the industrial sector, Benzoic acid–heptadec-14-en-1-ol (1/1) is widely used in the formulation of fragrances and flavorings for cosmetics, perfumes, and food products .

Mechanism of Action

The mechanism by which Benzoic acid–heptadec-14-en-1-ol (1/1) exerts its effects involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The benzoate group can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Toxicity Profile (QSTR Analysis)

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (e.g., 0JA, 1JA) in predicting oral LD50 values in mice . For example:

- Benzoic acid (LD50: 1.7–2.1 g/kg) and aspirin (LD50: 1.1 g/kg) exhibit moderate toxicity, attributed to their small molecular size and high solubility.

- Heptadec-14-en-1-ol esters : The unsaturated chain may reduce toxicity compared to saturated esters (e.g., hexadecan-1-ol benzoate) due to altered metabolic pathways. QSTR models suggest that cross-factor JB (0JA × 1JA) significantly impacts toxicity; larger, branched esters generally show lower acute toxicity .

Table 1: Predicted Toxicity Parameters of Selected Benzoic Acid Derivatives

| Compound | 0JA | 1JA | JB | Predicted LD50 (g/kg) |

|---|---|---|---|---|

| Benzoic acid | 1.00 | 1.73 | 1.73 | 1.7–2.1 |

| Benzyl acetate | 1.50 | 2.20 | 3.30 | >3.0 |

| Hexadecan-1-ol benzoate | 3.45 | 4.10 | 14.15 | >5.0 |

| Heptadec-14-en-1-ol benzoate* | 3.50 | 4.30 | 15.05 | >5.5 (estimated) |

*Predicted values based on QSTR model extrapolation .

Physicochemical Properties

Extraction Efficiency and Diffusivity

Benzoic acid esters exhibit distinct extraction behaviors due to variations in distribution coefficients (m) and diffusivity. For instance:

- Benzoic acid has a high extraction rate (>98% in 5 minutes) in emulsion liquid membranes due to its favorable m value .

- Heptadec-14-en-1-ol benzoate: The unsaturated alkyl chain may enhance lipid solubility compared to saturated esters, increasing its m value and extraction efficiency. However, its larger molecular size could reduce effective diffusivity, placing it between benzoic acid and phenol in mobility rankings .

Table 2: Comparative Extraction and Diffusivity Data

| Compound | Distribution Coefficient (m) | Effective Diffusivity (cm²/s) |

|---|---|---|

| Benzoic acid | 12.5 | 2.8 × 10⁻⁶ |

| Acetic acid | 0.8 | 1.2 × 10⁻⁶ |

| Phenol | 9.7 | 1.5 × 10⁻⁶ |

| Heptadec-14-en-1-ol benzoate* | ~15.0 (estimated) | ~2.0 × 10⁻⁶ (estimated) |

*Estimated based on structural analogs .

Thermodynamic Stability

Combustion enthalpy data for benzoic acid and related alcohols provide insights into the stability of their esters:

- Benzoic acid : ΔH°comb = -3228 kJ/mol .

- Hexadecan-1-ol : ΔH°comb = -10,740 kJ/mol .

- Heptadec-14-en-1-ol benzoate : The double bond in the alkyl chain likely reduces combustion enthalpy compared to saturated esters, as unsaturation decreases energy content. Estimated ΔH°comb ≈ -11,200 kJ/mol (vs. -11,500 kJ/mol for hexadecan-1-ol benzoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.